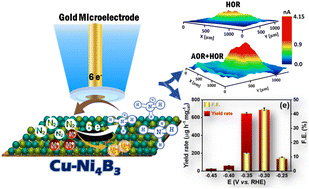Operando scanning electrochemical microscopic investigation and visualization of NRR-HER competition in electrochemical NH3 synthesis†
Journal of Materials Chemistry A Pub Date: 2023-10-26 DOI: 10.1039/D3TA04976K
Abstract
Electrochemical dinitrogen reduction (NRR) has emerged as one of the most promising potential alternatives to the energy-intensive Haber–Bosch process for clean and carbon-free ammonia (NH3) production. However, the major setback in this electrochemical synthesis is the selectivity between NRR and the competing hydrogen evolution reaction (HER) that leads to poor faradaic efficiency. The competition between NRR and HER is underexplored, and the existing ex situ NH3 and H2 detection methods do not provide the real-time detection of products formed near the electrode surface with high spatial resolution. Therefore, the operando investigation of NH4+ production during electrochemical N2 reduction and its competition with HER was demonstrated using scanning electrochemical microscopy (SECM) via the sample generation-tip collection (SG-TC) mode. A distinct net current density difference was observed at an Au-ultramicroelectrode (UME) during sequential chronoamperometry and the visualization of local catalytic activity over the catalyst in Ar- and N2-saturated electrolytes. Therefore, this study provides invaluable information on the competition between the NRR and the HER at applied potentials within milliseconds and also visualization with high spatial resolution and accuracy.


Recommended Literature
- [1] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [2] Mass median particle size determination of an active compound in a binary mixture using near-infrared spectroscopy
- [3] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles
- [4] Inside front cover
- [5] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [6] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines
- [7] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [8] Evaluation of propylene glycol methyl ether as a potential challenge agent for leak detection of liquid and headspace from closed system drug transfer devices using Fourier transform infrared spectroscopy
- [9] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [10] A surface plasmon enabled liquid-junction photovoltaic cell

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 170230-88-3









